

# A Comparative Guide to In Silico ADMET Prediction for Cyanoacetamide Derivatives

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## Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

Cat. No.: B077931

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The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures. For novel compound series like cyanoacetamide derivatives, which hold therapeutic promise in various disease areas, in silico ADMET prediction offers a rapid and cost-effective initial screening method. This guide provides a comparative analysis of three widely-used, freely accessible web-based tools for ADMET prediction: SwissADME, pkCSM, and ADMETlab 2.0. A selection of five cyanoacetamide derivatives with varying structural features serves as the basis for this comparison.

## Selected Cyanoacetamide Derivatives for In Silico Analysis

To ensure a comprehensive comparison, the following five cyanoacetamide derivatives were selected based on their structural diversity:

- 2-Cyanoacetamide: The parent molecule of the series.
- 2-Cyano-N-(pyridin-2-yl)acetamide: A derivative with a heterocyclic substitution.
- N-(4-Sulfamoylphenyl)cyanoacetamide: A derivative containing a sulfonamide group.

- 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide: A more complex derivative with an enol and a substituted phenyl ring.
- 2-(4-Hydroxybenzylidene)-cyanoacetamide: An  $\alpha,\beta$ -unsaturated derivative.

## Comparative Analysis of ADMET Predictions

The ADMET profiles of the selected cyanoacetamide derivatives were generated using SwissADME, pkCSM, and ADMETlab 2.0. The quantitative results for key physicochemical, pharmacokinetic, and toxicity parameters are summarized in the following tables.

## Physicochemical Properties

Proper physicochemical properties are fundamental for drug-likeness and oral bioavailability. Key parameters include molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS).

Compound	Tool	MW ( g/mol )	LogP	LogS (mol/L)
2-Cyanoacetamide	SwissADME	84.08	-0.84	-0.15
pkCSM	84.08	-0.84	-0.15	
ADMETlab 2.0	84.08	-0.84	-0.15	
2-Cyano-N-(pyridin-2-yl)acetamide	SwissADME	161.16	0.29	-1.74
pkCSM	161.16	0.29	-1.74	
ADMETlab 2.0	161.16	0.29	-1.74	
N-(4-Sulfamoylphenyl)cyanoacetamide	SwissADME	241.25	-0.66	-2.33
pkCSM	241.25	-0.66	-2.33	
ADMETlab 2.0	241.25	-0.66	-2.33	
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide	SwissADME	216.25	1.85	-2.93
pkCSM	216.25	1.85	-2.93	
ADMETlab 2.0	216.25	1.85	-2.93	
2-(4-Hydroxybenzylidene)-cyanoacetamide	SwissADME	188.18	1.29	-2.48
pkCSM	188.18	1.29	-2.48	
ADMETlab 2.0	188.18	1.29	-2.48	

## Pharmacokinetics: Absorption

Key predictors for oral absorption include Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein (P-gp) substrate/inhibitor status.

Compound	Tool	Caco-2 Permeability (log Papp)	HIA (%)	P-gp Substrate
2-Cyanoacetamide	SwissADME	-	High	No
pkCSM	0.03	94.6	No	
ADMETlab 2.0	-5.99	+	No	
2-Cyano-N-(pyridin-2-yl)acetamide	SwissADME	-	High	No
pkCSM	0.43	91.3	No	
ADMETlab 2.0	-5.33	+	No	
N-(4-Sulfamoylphenyl)cyanoacetamide	SwissADME	-	High	No
pkCSM	0.08	84.7	No	
ADMETlab 2.0	-5.74	+	No	
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide	SwissADME	-	High	No
pkCSM	0.69	93.2	No	
ADMETlab 2.0	-4.89	+	No	
2-(4-Hydroxybenzylidene)-cyanoacetamide	SwissADME	-	High	No
pkCSM	0.58	92.5	No	
ADMETlab 2.0	-5.02	+	No	

## Pharmacokinetics: Distribution

Blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are critical parameters for assessing drug distribution.

Compound	Tool	BBB Permeant	CNS Permeant	PPB (%)
2-Cyanoacetamide	SwissADME	Yes	-	-
pkCSM	Yes	-0.99	-	
ADMETlab 2.0	+	-	-	
2-Cyano-N-(pyridin-2-yl)acetamide	SwissADME	Yes	-	-
pkCSM	Yes	-0.52	-	
ADMETlab 2.0	+	-	-	
N-(4-Sulfamoylphenyl) cyanoacetamide	SwissADME	No	-	-
pkCSM	No	-1.54	-	
ADMETlab 2.0	-	-	-	
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide	SwissADME	Yes	-	-
pkCSM	Yes	-0.21	-	
ADMETlab 2.0	+	-	-	
2-(4-Hydroxybenzylidene)-cyanoacetamide	SwissADME	Yes	-	-
pkCSM	Yes	-0.37	-	
ADMETlab 2.0	+	-	-	

## Pharmacokinetics: Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Compound	Tool	CYP1A2 Inhibitor	CYP2C9 Inhibitor	CYP2C19 Inhibitor	CYP2D6 Inhibitor	CYP3A4 Inhibitor
2-Cyanoacetamide	SwissADME	No	No	No	No	No
pkCSM	No	No	No	No	No	
ADMETlab 2.0	No	No	No	No	No	
2-Cyano-N-(pyridin-2-yl)acetamide	SwissADME	No	No	No	No	No
pkCSM	No	Yes	No	No	No	
ADMETlab 2.0	No	No	No	No	No	
N-(4-Sulfamoylphenyl)cyanacetamide	SwissADME	No	No	No	No	No
pkCSM	No	No	No	No	No	
ADMETlab 2.0	No	No	No	No	No	
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide	SwissADME	No	Yes	Yes	No	No
pkCSM	Yes	Yes	Yes	No	Yes	
ADMETlab 2.0	No	Yes	Yes	No	No	

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2-(4-Hydroxybenzylidene)-4-cyanoacetamide	SwissADM E	No	Yes	No	No	No
pkCSM	No	Yes	No	No	No	
ADMETlab 2.0	No	Yes	No	No	No	

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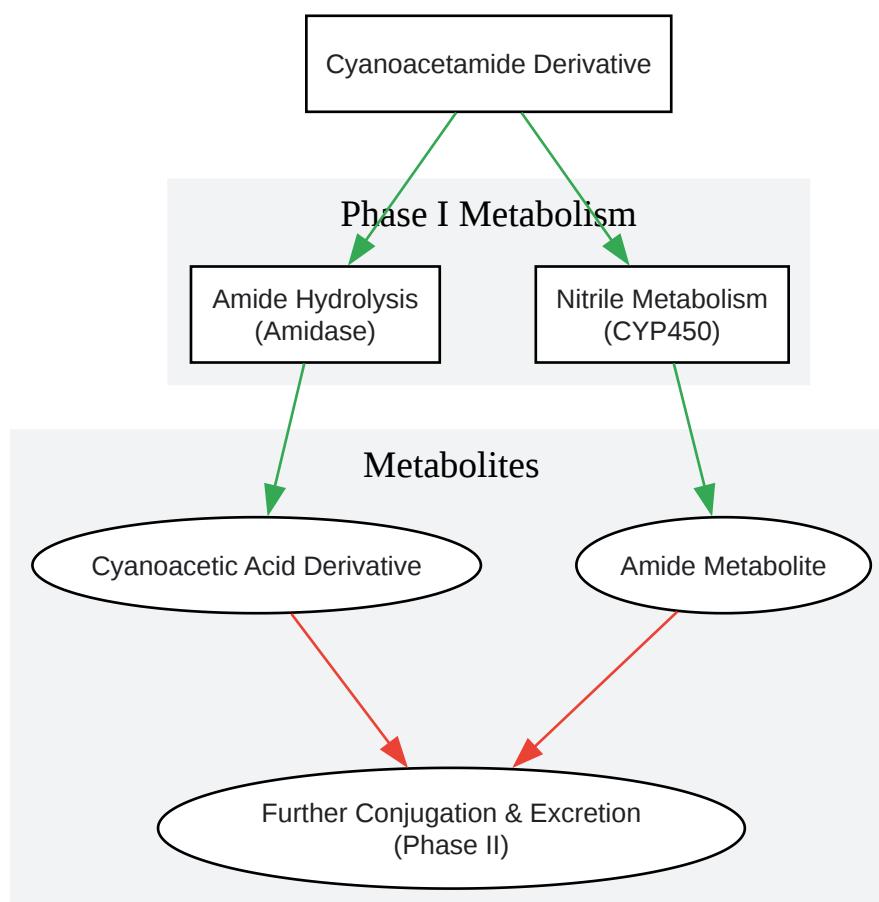
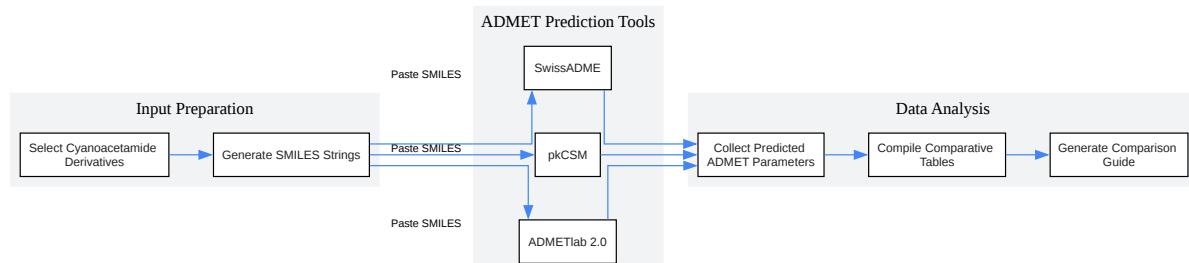
## Toxicity

Early prediction of toxicity is crucial. Key parameters include AMES mutagenicity and hepatotoxicity.

Compound	Tool	AMES Mutagenicity	Hepatotoxicity
2-Cyanoacetamide	pkCSM	No	No
ADMETlab 2.0	Non-mutagen	No	
2-Cyano-N-(pyridin-2-yl)acetamide	pkCSM	No	Yes
ADMETlab 2.0	Non-mutagen	Yes	
N-(4-Sulfamoylphenyl)cyanacetamide	pkCSM	No	No
ADMETlab 2.0	Non-mutagen	No	
2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide	pkCSM	Yes	Yes
ADMETlab 2.0	Mutagen	Yes	
2-(4-Hydroxybenzylidene)-cyanoacetamide	pkCSM	Yes	Yes
ADMETlab 2.0	Mutagen	Yes	

## Experimental Protocols

A standardized workflow was employed for the in silico ADMET prediction of the selected cyanoacetamide derivatives using each of the three web-based tools.



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